![molecular formula C21H16O2S B14621142 9-[4-(Methanesulfonyl)phenyl]phenanthrene CAS No. 60253-28-3](/img/structure/B14621142.png)
9-[4-(Methanesulfonyl)phenyl]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(Methanesulfonyl)phenyl]phenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methanesulfonyl group attached to a phenyl ring at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]phenanthrene typically involves the sulfonation of phenanthrene followed by a series of substitution reactions. One common method includes the reaction of phenanthrene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine and sulfuric acid are typical reagents for halogenation and sulfonation, respectively.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various substituted phenanthrenes, depending on the reagents used.
Aplicaciones Científicas De Investigación
9-[4-(Methanesulfonyl)phenyl]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive PAHs.
Industry: It is used in the production of dyes, plastics, and other materials
Mecanismo De Acción
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]phenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound, which lacks the methanesulfonyl group.
Anthracene: A linear isomer of phenanthrene with similar aromatic properties.
Naphthalene: A simpler PAH with two fused benzene rings
Uniqueness
9-[4-(Methanesulfonyl)phenyl]phenanthrene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group enhances its solubility in organic solvents and may contribute to its ability to interact with biological targets more effectively than its simpler counterparts .
Propiedades
Número CAS |
60253-28-3 |
|---|---|
Fórmula molecular |
C21H16O2S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
9-(4-methylsulfonylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-24(22,23)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
Clave InChI |
TWVCSQRPBPHJKI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14621063.png)

![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
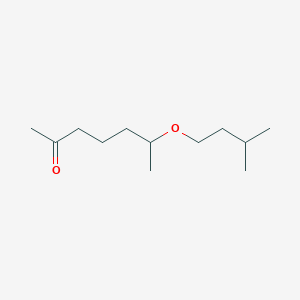
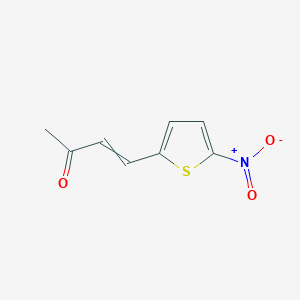
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
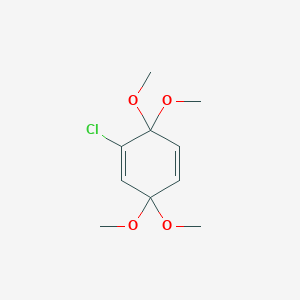
![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
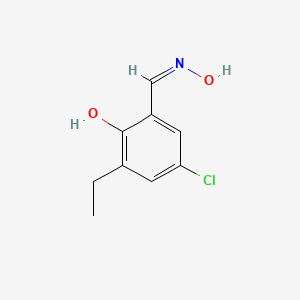


![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
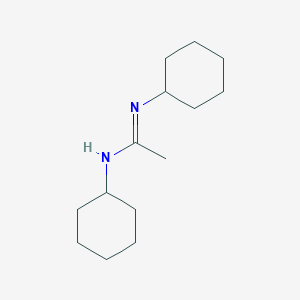
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
